6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
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Overview
Description
6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyrazine core, which is known for its biological activity, and a furan-2-ylmethyl group, which adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted furan and a suitable pyrazine derivative, the reaction can proceed through a series of nucleophilic substitutions and cyclizations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
- 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Uniqueness
6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile is unique due to the presence of three cyano groups, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds that may have fewer cyano groups or different substituents[8][8].
Properties
IUPAC Name |
6-amino-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N7O/c15-4-9-12-14(20-11(6-17)10(5-16)19-12)21(13(9)18)7-8-2-1-3-22-8/h1-3H,7,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYZSSVGXLUEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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